3-Bromo-3,3-difluoropropanoic acid

Catalog No.
S1544808
CAS No.
130312-65-1
M.F
C3H3BrF2O2
M. Wt
188.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-3,3-difluoropropanoic acid

CAS Number

130312-65-1

Product Name

3-Bromo-3,3-difluoropropanoic acid

IUPAC Name

3-bromo-3,3-difluoropropanoic acid

Molecular Formula

C3H3BrF2O2

Molecular Weight

188.96 g/mol

InChI

InChI=1S/C3H3BrF2O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)

InChI Key

ZZUMEZGPHGRMFZ-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(F)(F)Br

Canonical SMILES

C(C(=O)O)C(F)(F)Br

There is currently no scientific research information available for 3-Bromo-3,3-difluoropropanoic acid. While there are databases listing 3,3-Difluoropropanoic acid PubChem: and its ester derivative Ethyl 3-bromo-3,3-difluoropropanoate PubChem: , there is no mention of 3-Bromo-3,3-difluoropropanoic acid itself.

This could be due to a number of reasons:

  • The compound may be very new and not yet widely studied.
  • It may be an intermediate in a synthesis and not a final product of interest.
  • It may be unstable or difficult to synthesize.

3-Bromo-3,3-difluoropropanoic acid is an organic compound characterized by the molecular formula C₃H₃BrF₂O₂ and a molecular weight of 188.96 g/mol. This compound features a propanoic acid backbone with bromine and fluorine substituents, which significantly influence its chemical behavior and biological activity. The presence of these halogens enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives depending on the reagents employed.

Common Reagents and Conditions

  • Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
  • Oxidation and Reduction Reactions: Potassium permanganate is typically used for oxidation, while sodium borohydride is effective for reduction.

Major Products Formed

  • Substitution Products: Derivatives such as azido, thiocyanato, and amino compounds can be synthesized.
  • Oxidation/Reduction Products: Various oxidized or reduced forms are produced, which may have further applications.

Research indicates that 3-Bromo-3,3-difluoropropanoic acid exhibits notable biological activity. It has been studied for its potential role in enzyme inhibition and protein interactions due to its unique chemical properties. The halogen substituents contribute to its ability to modulate biological pathways, making it a candidate for drug development.

The synthesis of 3-Bromo-3,3-difluoropropanoic acid typically involves:

  • Bromination and Fluorination: This process often starts with the bromination of 2,2-difluoropropanoic acid under controlled conditions to achieve the desired substitution at the third carbon position.
  • Industrial Production: Large-scale production methods utilize optimized bromination and fluorination techniques, often employing continuous flow reactors to enhance yield and purity.

3-Bromo-3,3-difluoropropanoic acid finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules in pharmaceutical and agrochemical development.
  • Biology: The compound is utilized in research focusing on enzyme interactions and metabolic pathways.
  • Medicine: Investigated for potential therapeutic applications, particularly in drug design.
  • Industry: Used in producing specialty chemicals and materials such as polymers and coatings.

Studies on 3-Bromo-3,3-difluoropropanoic acid have demonstrated its interactions with specific molecular targets. The unique arrangement of bromine and fluorine atoms influences its binding affinity to enzymes and receptors, which may lead to inhibition or activation of various biochemical processes. These interactions are crucial for understanding its potential therapeutic effects.

Several compounds share structural similarities with 3-Bromo-3,3-difluoropropanoic acid. Notable examples include:

  • 2-Bromo-2,2-difluoropropanoic acid
  • 3-Chloro-2,2-difluoropropanoic acid
  • 3-Bromo-2,2,2-trifluoropropanoic acid

Comparison

The uniqueness of 3-Bromo-3,3-difluoropropanoic acid lies in the specific positioning of the bromine and fluorine atoms. This configuration imparts distinct chemical properties that enhance its reactivity in substitution reactions compared to its analogs. Additionally, it exhibits greater stability under various conditions than some related compounds.

XLogP3

1.3

Wikipedia

3-Bromo-3,3-difluoropropanoic acid

Dates

Last modified: 04-14-2024

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